molecular formula C9H12N5NaO4 B1264794 Theophylline sodium glycinate CAS No. 8000-10-0

Theophylline sodium glycinate

Cat. No. B1264794
CAS RN: 8000-10-0
M. Wt: 277.21 g/mol
InChI Key: AIJQWRAOMFRHTQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of theophylline sodium glycinate involves the reaction of theophylline with sodium glycinate. This process can be optimized to enhance the yield and purity of the product. The choice of solubilizers, such as ethylenediamine or sodium glycinate, does not significantly affect the pharmacokinetics of theophylline, indicating that the solubilizing agent used in the synthesis process may not markedly influence the intrinsic properties of theophylline sodium glycinate (Caldwell et al., 1986).

Molecular Structure Analysis

Theophylline sodium glycinate's molecular structure, as with other theophylline derivatives, is characterized by theophylline's core chemical structure modified by the addition of a sodium glycinate group. This modification can potentially affect the compound's solubility, stability, and interaction with biological molecules. Studies have explored the behavior of sodium and potassium salts of various acids with theophylline, providing insights into its chemical properties and potential interactions (Holbert, Grote, & LeMaistre, 2006).

Chemical Reactions and Properties

Theophylline sodium glycinate participates in various chemical reactions characteristic of both theophylline and sodium glycinate components. Its reactivity with acids and bases, solubility in different solvents, and interactions with other chemical agents can be significantly different from the parent theophylline molecule. For instance, the compound's behavior in the presence of acetous perchloric acid and its titration with potentiometry highlights its distinct chemical reactivity and potential for analysis in pharmaceutical formulations (Devani, Shishoo, & Bhut, 1968).

Physical Properties Analysis

The physical properties of theophylline sodium glycinate, such as its melting point, solubility in water and organic solvents, and crystalline structure, are critical for its formulation and application in pharmaceuticals. The compound's solubility and release characteristics from different suppository bases have been studied, demonstrating its behavior in various formulations and the impact of suppository bases on its release profile (Reza et al., 2007).

Chemical Properties Analysis

The chemical properties of theophylline sodium glycinate, including its acidity/basicity, reactivity with other compounds, and stability under various conditions, are pivotal in understanding its mechanism of action and its interaction within biological systems. Research has highlighted the synthesis of various theophylline derivatives and their activity as antagonists at adenosine receptors, shedding light on the potential biochemical pathways involved with theophylline sodium glycinate and similar compounds (Hierrezuelo et al., 2010).

Scientific Research Applications

Bioavailability and Pharmacokinetics

  • Bioavailability Study : A study by Li, Z. (2002) focused on the bioavailability of theophylline sodium glycinate, indicating that there is no interaction between theophylline and guaifenesin both in vitro and in vivo. The study found the tablet and capsule forms to be bioequivalent, demonstrating similar pharmacokinetic parameters (Li, 2002).

Solubility and Chemical Properties

  • Solubility Research : Research by Holbert, J., Grote, I. W., & LeMaistre, J. W. (2006) extended investigations to the sodium and potassium salts of various acids with theophylline, noting that caffeine and theobromine are not similarly solubilized. This study provided insights into the physical and chemical properties of the compounds (Holbert, Grote, & LeMaistre, 2006).

Release Kinetics and Correlation

  • In Vitro and In Vivo Correlation : A study by Chen, Gui (2000) on sodium theophylline glycinate (STG) sustained release tablets showed a strong correlation between in vitro drug release and in vivo absorption. This indicates the potential for using in vitro dissolution tests as an indication of in vivo absorption for STG sustained release tablets (Chen, 2000).

  • Dose-Division Method in Release Kinetics : Jing, Z. (2007) evaluated the in vivo release behavior of sodium theophylline glycinate sustained release tablets using the dose-division method. This study highlighted the novel approach of the dose-division method for evaluating in vitro-in vivo correlations, underscoring its effectiveness and efficiency (Jing, 2007).

Formulation and Drug Delivery

  • Hydrogel Beads for Extended Release : Ahirrao, S. et al. (2014) studied theophylline-loaded beads using sodium alginate and glycerol, achieving up to 72% theophylline entrapment. This study suggests that sodium alginate glycerol beads could be a promising system for extended drug release (Ahirrao et al., 2014).

  • Suppository Bases for Soluble Drug Delivery : Research by Ahmed, F. et al. (2007) investigated theophylline sodium glycinate (TSG) in different suppository bases, finding that the release rate and extent of TSG varied with the base and pH of the dissolution media. This highlights the influence of suppository base composition on drug release kinetics (Ahmed et al., 2007).

  • Matrix Tablets for Controlled Release : A study by Islam, S. et al. (2012) on controlled release matrix tablets of Theophylline anhydrous and Theophylline sodium glycinate showed that the salt form released a greater percentage of active drug than the anhydrous form. This study provides insights into the role of drug physical variation in release and bio-adhesion properties (Islam et al., 2012).

Additional Research Applications

  • Effervescent Floating Drug Delivery Systems : Meka, V. S. et al. (2016) formulated effervescent floating drug delivery systems for theophylline, using polymers like ethyl cellulose and polyethylene oxide, to improve drug release properties. This study highlights the use of floating drug delivery systems in enhancing theophylline release (Meka et al., 2016).

  • Comparative Study of Theophylline and Caffeine : Greer, F. et al. (2000) compared the ergogenic and metabolic effects of theophylline and caffeine, providing valuable insights into their effects on exercise metabolism and endurance (Greer et al., 2000).

Safety And Hazards

Theophylline Sodium Glycinate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Theophylline Sodium Glycinate is currently used for treating asthma and chronic obstructive pulmonary disease . Future research may focus on its potential uses in other medical conditions and improving its safety profile.

properties

IUPAC Name

sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQWRAOMFRHTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905845
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline sodium glycinate

CAS RN

8000-10-0, 10092-68-9
Record name Theophylline sodium glycinate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, sodium salt, compd. with theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOPHYLLINE SODIUM GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
MS Islam, MZR Khan, M Khatun… - … University Journal of …, 2011 - academia.edu
… Bio-adhesive studies and subsequent release profile were performed on matrix tablets containing either Theophylline anhydrous or Theophylline sodium glycinate to evaluate the …
Number of citations: 4 www.academia.edu
P Wang, M Qi, D Zhong, L Fang - Biomedical Chromatography, 2003 - Wiley Online Library
… Comparative study of the pharmacokinetics of theophylline sodium glycinate sustainedrelease tablets and conventional tablets. Journal of Shenyang Pharmaceutical University 2000; 17…
JW Kern, AG Lipman - Drug Intelligence & Clinical …, 1977 - journals.sagepub.com
… The peak levels of dihydroxypropyl theophylline and theophylline sodium glycinate occur at approximately two hours, but these levels are much lower than the peak levels produced by …
Number of citations: 25 journals.sagepub.com
G Micali, RH Bhatt, G Distefano, L Caltabiano, B Cook… - 1993 - Wiley Online Library
… Transdermal patches containing 15% theophylline sodium glycinate in a hydrogel polymer … They were hydrated prior to use in a saturated solution of theophylline sodium glycinate in 20…
MS Reza - researchgate.net
… In the present study, we have attempted to design suppositories loaded with highly water-soluble drug as theophylline sodium glycinate (TSG). TSG suppositories were prepared with …
Number of citations: 3 www.researchgate.net
CDR Pengelly, W Brockbank - British Medical Journal, 1959 - ncbi.nlm.nih.gov
… dose oftheophylline administered as theophylline sodium glycinate (TurnerWarwick, 1957), … containing either aminophylline or theophylline sodium glycinate. The amount of …
Number of citations: 3 www.ncbi.nlm.nih.gov
J Caldwell, AH Staib, IA Cotgreave… - British journal of …, 1986 - Wiley Online Library
… ) in 10 patients with chronic obstructive bronchial disease purports to show that the improvement in peak expiratory flow was significantly greater after theophylline sodium glycinate …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
MB Devani, CJ Shishoo, DJ Bhut - Journal of Pharmaceutical …, 1968 - Wiley Online Library
… Theophylline sodium acetate NF and theophylline sodium glycinate NF were used without further purification. Theophylline sodium was prepared by mixing theophylline and alcoholic …
Number of citations: 6 onlinelibrary.wiley.com
M Turner-Warwick - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… aminophylline (theophylline ethylenediamine) than those receiving dihydroxypropyl theophylline, theophylline ethanoate of piperazine, or theophylline sodium glycinate. The minimal …
Number of citations: 143 www.ncbi.nlm.nih.gov
NN Rahman, S Huda, KM Rahman… - Frontiers in Natural …, 2005 - ingentaconnect.com
… antiinflammatory drugs and theophylline sodium glycinate, a … the presence of theophylline sodium glycinate and vice versa … phosphate by theophylline sodium glycinate and vice versa …
Number of citations: 1 www.ingentaconnect.com

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